1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine
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Overview
Description
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a benzyl group that contains both a nitro and a sulfanyl group attached to a methylphenyl moiety.
Preparation Methods
The synthesis of 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine involves several steps, typically starting with the preparation of the benzyl precursor. The synthetic route often includes:
Nitration: Introduction of the nitro group to the benzyl ring.
Thioether Formation: Attachment of the sulfanyl group to the benzyl ring.
Piperidine Substitution: Coupling the modified benzyl group with piperidine.
Reaction conditions may vary, but common reagents include nitric acid for nitration and thiols for thioether formation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. Major products formed include sulfoxides, sulfones, and amines.
Scientific Research Applications
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The piperidine ring may also contribute to the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine can be compared to similar compounds such as:
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidinium: A quaternary ammonium compound with a similar benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the piperidine ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-15-5-8-17(9-6-15)24-19-10-7-16(13-18(19)21(22)23)14-20-11-3-2-4-12-20/h5-10,13H,2-4,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGEDUQPQSKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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